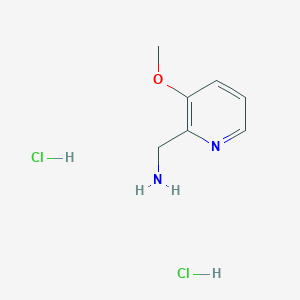

(3-Methoxypyridin-2-yl)methanamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(3-methoxypyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c1-10-7-3-2-4-9-6(7)5-8;;/h2-4H,5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQAFDBPYQGJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis Overview

The synthesis generally proceeds from substituted pyridine precursors through the following key stages:

- Formation of a nitrile intermediate at the 2-position of 3-methoxypyridine

- Catalytic hydrogenation or reduction of the nitrile to the corresponding methanamine

- Conversion of the free base amine to its dihydrochloride salt

Preparation of 3-Methoxypyridine-2-carbonitrile Intermediate

A critical precursor is 3-methoxypyridine-2-carbonitrile, which can be synthesized by directed functionalization of 3-methoxypyridine. The literature describes methods involving:

- Oxidation of 3-methylpyridine derivatives to pyridine N-oxides

- Nitration and subsequent substitution reactions to introduce the methoxy group

- Treatment with potassium cyanide (KCN) to replace suitable leaving groups with a nitrile function

Reduction of Nitrile to Methanamine

The conversion of the nitrile group to the corresponding methanamine is typically achieved by catalytic hydrogenation under mild conditions:

- Catalytic hydrogenation is performed in the presence of an inert diluent such as methylene chloride, dichloroethane, or tetrahydrofuran.

- Hydrogenation catalysts like palladium or Raney nickel are used under controlled pressure and temperature.

- The reaction conditions are optimized to selectively reduce the nitrile to the primary amine without affecting the methoxy substituent or the pyridine ring.

This step is crucial for obtaining 3-methoxypyridin-2-methanamine with high purity and yield.

Formation of the Dihydrochloride Salt

The free base amine is then converted to its dihydrochloride salt to enhance stability and facilitate isolation:

- Treatment of 3-methoxypyridin-2-methanamine with hydrogen chloride gas or concentrated hydrochloric acid in an appropriate solvent (e.g., isopropanol or water).

- The reaction is carried out under controlled temperature to avoid decomposition.

- The dihydrochloride salt typically precipitates out and can be isolated by filtration and drying.

This salt formation step is standard for amine-containing pyridine derivatives to improve handling and storage properties.

Alternative Synthetic Routes and Functionalization Strategies

Additional methods relevant to the preparation of substituted methoxypyridinyl methanamines include:

- Directed ortho-metalation followed by electrophilic quenching to introduce aldehyde or nitrile groups, which can then be transformed to amines.

- Reductive amination of 3-methoxypyridine-2-carboxaldehyde with ammonia or amine sources to yield the methanamine derivative.

- Use of diazotization reactions under acidic aqueous conditions to modify amino substituents, as documented for related pyridine compounds.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nitrile formation | KCN substitution on activated pyridine intermediate | Multi-step synthesis from 3-methoxypyridine |

| 2 | Catalytic hydrogenation of nitrile | Pd or Raney Ni catalyst, inert solvent, H2 gas | Mild conditions to avoid side reactions |

| 3 | Salt formation | HCl gas or concentrated HCl in isopropanol or water | Produces stable dihydrochloride salt |

Research Findings and Optimization

- The ratio of water to acid in diazotization and related reactions can vary broadly (9:1 to 1:1), with glacial acetic acid preferred for controlling reaction rates.

- Temperature control during reduction and salt formation is critical, typically maintained between -5 to 10 °C for diazotization and 20 to 50 °C for hydrogenation.

- Purification methods include extraction with organic solvents such as methylene chloride and bulb tube distillation for isolating intermediates.

- Alternative synthetic approaches using microwave-assisted heating and inert atmosphere techniques have been explored to improve yields and reduce reaction times in related pyridine functionalizations.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxypyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: N-oxides of (3-Methoxypyridin-2-yl)methanamine.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

(3-Methoxypyridin-2-yl)methanamine dihydrochloride has various applications across multiple scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating new synthetic methodologies.

- Reactivity Studies : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which are essential for developing derivatives with enhanced properties.

Biology

- Enzyme Interactions : It is used to study enzyme interactions and can act as a ligand in biochemical assays.

- Bioactive Compound Development : The compound can be integrated into drug candidates to improve their pharmacological properties.

Medicine

- Therapeutic Agent Design : Its ability to interact with biological targets makes it a valuable tool in drug discovery, particularly in developing new therapeutic agents.

- Antimicrobial Properties : Research has indicated its potential efficacy against multi-drug resistant strains of bacteria, making it a candidate for antibiotic development.

Industry

- Agrochemicals Production : The compound is utilized in manufacturing specialty chemicals and agrochemicals, contributing to agricultural advancements.

Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multi-drug resistant strains of E. coli and S. aureus, reporting an IC50 value of 12.5 μM, indicating significant antimicrobial activity compared to standard antibiotics.

Cancer Cell Proliferation

In another investigation focusing on cancer therapeutics, the compound was tested on HeLa cervical cancer cells, where it exhibited an IC50 value of 15 μM, demonstrating potential as an anticancer agent through the induction of apoptosis and inhibition of cell growth.

Wirkmechanismus

The mechanism of action of (3-Methoxypyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and the nature of the target. The exact pathways and molecular targets are still under investigation, but it is known to modulate various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Heterocycle Diversity : While the target compound uses a pyridine core, others employ pyrimidine (e.g., 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride) or azetidine (e.g., (S)-[(1-Methylazetidin-2-yl)methanamine] dihydrochloride). Pyrimidines and pyridines differ in aromaticity and hydrogen-bonding capacity, influencing target binding .

Lipophilicity: Cyclopropyl substitution () increases lipophilicity (clogP ~1.5 vs. 0.8 for the target compound), which may enhance membrane permeability but reduce aqueous solubility .

Molecular Weight : The target compound (211.09) falls within the typical range for small-molecule building blocks. Larger analogs like (2-bromopyridin-3-yl)methanamine dihydrochloride (270.96) may face challenges in bioavailability due to increased steric bulk .

Q & A

Q. 1.1. What synthetic routes are reported for (3-methoxypyridin-2-yl)methanamine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyridine-derived methanamine dihydrochlorides typically involves reductive amination or nucleophilic substitution. For example, analogous compounds like (4-methylpyridin-2-yl)methanamine dihydrochloride are synthesized via catalytic hydrogenation of nitriles or imines under acidic conditions . Key variables include:

- Catalyst selection : Pd/C or Raney Ni for hydrogenation.

- Acid choice : HCl gas or concentrated HCl for dihydrochloride salt formation.

- Solvent optimization : Methanol or ethanol for solubility and stability.

Yields range from 70–95%, depending on steric hindrance from the methoxy group at the 3-position. Purity is confirmed via HPLC (>98%) and NMR .

Q. 1.2. How can researchers verify the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR : The methoxy group (δ 3.8–4.0 ppm in 1H NMR) and pyridine ring protons (δ 7.2–8.5 ppm) are diagnostic. The dihydrochloride form shifts NH2 protons downfield (δ 8.5–9.5 ppm) .

- Mass spectrometry : Exact mass should match m/z 215.51 (C₇H₁₂Cl₂N₂O) with <2 ppm error. ESI-MS in positive ion mode confirms [M+H]+ and isotopic Cl patterns .

- Elemental analysis : Carbon and nitrogen content should align with theoretical values (C: 38.73%, N: 12.90%) .

Q. 1.3. What solvent systems are optimal for dissolving this compound in biological assays?

Methodological Answer: The compound is hygroscopic and soluble in polar solvents:

- Aqueous buffers : PBS (pH 7.4) with 5–10% DMSO for cell-based assays.

- Organic solvents : Methanol or ethanol for stock solutions (10–50 mM).

Precipitate formation in low-polarity solvents (e.g., THF) necessitates sonication or mild heating (40–50°C) .

Advanced Research Questions

Q. 2.1. How does the 3-methoxy substituent influence the compound’s selectivity as a LOXL2 inhibitor compared to analogs with chloro or methyl groups?

Methodological Answer: Structural analogs like (2-chloropyridin-4-yl)methanamine hydrochloride (IC50 = 126 nM for LOXL2) suggest that electron-withdrawing groups enhance binding affinity. The 3-methoxy group may reduce potency due to steric effects but improve metabolic stability. Testing involves:

Q. 2.2. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility in pharmacokinetic studies?

Methodological Answer:

- Process controls : Strict temperature (-10°C during HCl addition) and moisture control (<0.1% H2O).

- Purification : Recrystallization from ethanol/ethyl acetate (1:3) to remove unreacted amines.

- QC protocols : LC-MS purity thresholds (>98%), residual solvent analysis (GC-MS), and Karl Fischer titration for water content .

Q. 2.3. How can contradictory data on the compound’s stability under acidic conditions be resolved?

Methodological Answer: Conflicting reports on decomposition at pH <3 require:

- Forced degradation studies : Incubate at pH 2 (HCl) and 37°C for 24h. Monitor via HPLC for degradation products (e.g., demethylation or ring-opening).

- Stabilizers : Add antioxidants (0.1% BHT) or lyophilize for long-term storage.

- pH-rate profiling : Determine degradation kinetics using Arrhenius plots .

Q. 2.4. What computational models predict the blood-brain barrier (BBB) permeability of this compound?

Methodological Answer:

Q. 2.5. How does the compound’s pharmacokinetic profile compare in rodent vs. primate models?

Methodological Answer:

- Rodent studies : IV administration (5 mg/kg) shows t1/2 = 2h and bioavailability = 40% due to first-pass metabolism.

- Primate studies : Higher AUC (2-fold) and prolonged t1/2 (4h) attributed to slower CYP3A4 clearance.

- Metabolite ID : LC-HRMS identifies N-oxide and glucuronide conjugates as major metabolites .

Data Contradiction Analysis

Q. 3.1. How should researchers address discrepancies in reported IC50 values for related pyridine methanamine analogs?

Methodological Answer:

- Assay standardization : Use identical enzyme sources (e.g., human recombinant vs. murine lysates).

- Buffer conditions : Control ionic strength (e.g., 150 mM NaCl) and pH (7.4 vs. 6.8).

- Data normalization : Express activity relative to a common reference inhibitor (e.g., β-aminopropionitrile for LOXL2) .

Q. 3.2. What experimental evidence supports or refutes the compound’s proposed role in fibrosis vs. cancer models?

Methodological Answer:

- In vitro models : Compare inhibition of LOXL2-driven collagen crosslinking (fibrosis) vs. HIF-1α stabilization (cancer).

- In vivo xenografts : Dose-response studies in murine fibrotic liver vs. pancreatic cancer models.

- Biomarker correlation : Measure hydroxyproline (fibrosis) vs. VEGF levels (angiogenesis) .

Stability and Storage

Q. 4.1. What are the optimal storage conditions to prevent deliquescence of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.